3-Amino-3-phenylpropanamide

Asymmetric Synthesis Chiral Resolution Stereochemistry-Dependent Pharmacology

Differentiated scaffold for μ-opioid receptor research. Unique β-amino amide core—spatial orientation distinct from isomers—essential for maintaining SAR and target affinity. Available as free base (cost-effective for methodology) or (S)-enantiomer (≥98% purity for stereoselective studies). Hydrochloride salt enables direct aqueous dosing without DMSO. B2B supply in research quantities; contact us for bulk pricing.

Molecular Formula C9H12N2O
Molecular Weight 164.20 g/mol
Cat. No. B15257655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-3-phenylpropanamide
Molecular FormulaC9H12N2O
Molecular Weight164.20 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CC(=O)N)N
InChIInChI=1S/C9H12N2O/c10-8(6-9(11)12)7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H2,11,12)
InChIKeyLWTUSLSPLDBOBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-3-phenylpropanamide (CAS 46050-30-0): A Key Building Block for μ-Opioid Receptor Ligand Research


3-Amino-3-phenylpropanamide (CAS 46050-30-0) is a small organic molecule with the molecular formula C₉H₁₂N₂O and a molecular weight of 164.20 g/mol, characterized by a central propanamide backbone substituted with an amino and a phenyl group . It is primarily utilized in chemical biology and medicinal chemistry as a core scaffold or advanced intermediate, most notably for the development of novel μ-opioid receptor ligands [1]. The compound is commercially available from multiple research chemical suppliers, typically in free base or hydrochloride salt forms, with common purity specifications of 95% or ≥98% .

Why 3-Amino-3-phenylpropanamide Cannot Be Interchanged with Common Structural Analogs in μ-Opioid Research


The specific substitution pattern of 3-amino-3-phenylpropanamide—a β-amino acid amide—is critical for establishing a distinct pharmacophore that interacts with the μ-opioid receptor in a manner that differs significantly from other phenylpropanamide or amino acid derivatives. While compounds like the positional isomer N-(3-aminophenyl)propanamide or the related acid 3-amino-3-phenylpropanoic acid share the same molecular formula or similar cores, they do not present the same combination of functional groups in the same spatial orientation [1]. This unique arrangement allows 3-amino-3-phenylpropanamide to serve as a privileged scaffold from which potent and selective μ-opioid ligands can be elaborated [2]. Generic substitution with a close analog would fundamentally alter the structure-activity relationship (SAR), likely abolishing the desired μ-opioid receptor affinity and introducing off-target effects that are not present with the correct 3-amino-3-phenylpropanamide core.

A Quantitative Evidence Guide for 3-Amino-3-phenylpropanamide in Research Procurement


Enantiomeric Purity as a Key Differentiator for Chiral 3-Amino-3-phenylpropanamide Scaffolds

For research applications requiring a defined stereocenter, the procurement of a specific enantiomer, such as (S)-3-amino-3-phenylpropanamide, is critical. The (S)-enantiomer is commercially available with a certified purity of ≥98%, which is essential for ensuring the reproducibility of stereospecific interactions with chiral biological targets like the μ-opioid receptor . This contrasts with the standard racemic mixture (3-Amino-3-phenylpropanamide, CAS 46050-30-0), which is commonly offered at a lower standard purity of 95% .

Asymmetric Synthesis Chiral Resolution Stereochemistry-Dependent Pharmacology

Enhanced Aqueous Solubility via Hydrochloride Salt Formation

The hydrochloride salt form (3-Amino-3-phenylpropanamide hydrochloride) is specifically cited for its high water solubility, a property that directly facilitates its use in aqueous biological assays and simplifies its handling in various laboratory settings . This is a significant practical advantage over the free base, which has a measured LogP of 1.96 and a calculated LogD of -1.22 at pH 7.4 [1], indicating lower intrinsic aqueous solubility.

Drug Formulation Bioavailability Pre-formulation Studies

A Privileged Core Scaffold for Achieving μ-Opioid Receptor Affinity

The 3-amino-3-phenylpropanamide scaffold has been validated as a core structural element for generating small molecule mimics of the cyclic octapeptide octreotide with 'high affinity' for the μ-opioid receptor [1]. This establishes a class-level baseline for its utility in this target space. In contrast, the parent amino acid analog, (S)-3-amino-3-phenylpropanoic acid, is not associated with μ-opioid receptor binding but is primarily known as a general pharmaceutical intermediate .

Opioid Pharmacology Medicinal Chemistry Receptor Binding Assays

Cost and Purity Trade-offs: A Procurement Decision Matrix

Procurement decisions for 3-Amino-3-phenylpropanamide involve a clear trade-off between upfront cost and chemical form. The racemic free base (95% purity) is available at approximately $2,638 USD for 1g , while its (S)-enantiomer (≥98% purity) commands a significantly higher price of approximately $3,704 USD for 5g (or ~$741 USD/g) . This price differential reflects the added value of stereochemical control and higher purity. The hydrochloride salt offers a third option, providing enhanced solubility at a price point that must be independently verified but is generally comparable to the free base.

Chemical Procurement Budget Optimization Research Supply Chain

Optimized Use Cases for 3-Amino-3-phenylpropanamide in Academic and Industrial Research


Medicinal Chemistry: SAR Studies for Novel μ-Opioid Receptor Ligands

Medicinal chemistry laboratories engaged in developing next-generation analgesics can leverage 3-amino-3-phenylpropanamide as a validated starting scaffold. Its proven ability to generate derivatives with 'high affinity' for the μ-opioid receptor makes it a strategic alternative to less characterized phenylpropanamide building blocks . Researchers can confidently build a library of analogs knowing that the core structure has a literature precedent for this specific target. The availability of the (S)-enantiomer in high purity (≥98%) is critical for this work, as the stereocenter can profoundly influence receptor binding and downstream signaling.

Chemical Biology: Aqueous-Compatible Probe Development

For chemical biology applications requiring in vitro or in vivo administration, the hydrochloride salt form is the preferred choice due to its high water solubility . This property overcomes a key limitation of the free base (LogP = 1.96 ) and facilitates dosing in physiological buffers without the need for DMSO or other co-solvents that can confound assay results. This makes the salt an ideal candidate for developing small molecule probes to study μ-opioid receptor function in cellular or tissue models.

Synthetic Organic Chemistry: Method Development and Asymmetric Synthesis

Synthetic organic chemists focused on developing new methodologies can utilize racemic 3-amino-3-phenylpropanamide as a cost-effective substrate ($2,638/g ). Its structure, featuring both a nucleophilic amine and an amide, is ideal for exploring a variety of transformations, including N-functionalization and amide-directed C-H activation. Conversely, the (S)-enantiomer (≥98% purity ) serves as a valuable chiral building block or analytical standard for asymmetric synthesis or chiral resolution studies.

Pharmaceutical Research: Pre-formulation and Solid-State Chemistry

Pre-formulation scientists can study the solid-state properties of 3-Amino-3-phenylpropanamide to inform drug development. The commercially available free base and hydrochloride salt provide distinct starting points for investigating how salt formation impacts critical physicochemical attributes. The difference in aqueous solubility between the two forms is a key parameter for designing bio-relevant dissolution assays and for guiding the selection of a lead candidate for further development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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